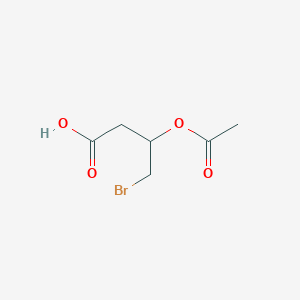

3-Acetoxy-4-bromobutanoic acid

Description

Significance in Advanced Organic Synthesis and Chiral Chemistry

The significance of 3-acetoxy-4-bromobutanoic acid lies in its role as a chiral building block for advanced organic synthesis. The demand for enantiomerically pure chiral intermediates is substantial, especially from the pharmaceutical and agrochemical sectors, which require bulk quantities for the preparation of drug substances and agricultural products. nih.gov Biocatalysis has emerged as a powerful technique for producing such active pharmaceutical ingredients (APIs), offering shorter, more efficient, and sustainable synthetic pathways. nih.gov

The unique structure of this compound, featuring both a stereocenter and two distinct reactive sites, allows it to be a key component in stereoselective reactions. The S-configuration at the C3 position is particularly critical for enantioselective interactions when synthesizing chiral molecules. Its utility is demonstrated in its application as an intermediate for synthesizing a variety of complex organic molecules and chiral drugs. nih.gov

The reactivity of its functional groups is a major contributor to its synthetic value:

Bromine Atom : The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at the C4 position.

Acetoxy Group : This group can be readily hydrolyzed under acidic or basic conditions to reveal a hydroxyl group. This hydroxyl group can then be used for further transformations, such as oxidation or esterification. The acetoxy group itself can also participate in acetylation reactions, transferring an acetyl group to another molecule.

This dual functionality, combined with its defined stereochemistry, makes this compound a valuable precursor in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. mdpi.comnih.gov

Historical Context of its Discovery and Initial Synthetic Pathways

The development of synthetic routes to compounds like this compound is intrinsically linked to the broader evolution of organic synthesis, particularly in the areas of asymmetric synthesis and the formation of halogenated intermediates. While a specific date for its first synthesis is not prominently documented, its creation is a logical outcome of established chemical principles.

The foundational chemistry for related structures has been known for some time. For instance, the synthesis of 4-bromobutyric acid, a structural precursor, can be achieved through the reaction of γ-butyrolactone with hydrogen bromide. chemicalbook.comchemicalbook.com This reaction typically occurs at temperatures between 10 to 100°C. chemicalbook.comchemicalbook.com

A key synthetic strategy for creating the core structure of this compound involves the bromination of a chiral precursor. A typical modern approach includes:

Preparation of a Chiral Precursor : The synthesis often starts with a chiral molecule like (S)-3-hydroxybutanoic acid or its derivatives.

Bromination : A bromine atom is introduced, often at the C4 position. This can be accomplished using reagents like N-bromosuccinimide (NBS). A related and historically significant method is bromolactonization, where β,γ-unsaturated carboxylic acids are treated with bromine (Br₂) or NBS to form γ-bromo-β-lactones. researchgate.net

Acetylation : The hydroxyl group is then acetylated to form the acetoxy group. This is commonly done using acetic anhydride (B1165640) in the presence of a base like pyridine.

The development of these selective bromination and acetylation techniques, coupled with the increasing ability of chemists to control stereochemistry, paved the way for the synthesis and availability of versatile chiral building blocks like this compound for use in complex synthetic applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxy-4-bromobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWNWBFHMUEPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetoxy 4 Bromobutanoic Acid

Precursor Compounds and Starting Material Derivatization

The primary precursors for synthesizing 3-Acetoxy-4-bromobutanoic acid are optically active 3-hydroxy-γ-butyrolactones. These compounds serve as the foundational C4 chiral synthons for creating more complex molecules. nih.gov The derivatization process leverages the inherent reactivity of the lactone ring and the hydroxyl group to achieve the desired chemical structure.

Derivatization from Butyrolactone Analogues

The conversion of 3-hydroxy-γ-butyrolactone analogues into this compound is an efficient method that yields a product suitable as an intermediate for various commercial applications, including the synthesis of L-carnitine and HMG-CoA reductase inhibitors. google.com The process is adaptable for starting materials in either racemic or optically active forms. google.com

A well-established route to (S)-3-Acetoxy-4-bromobutanoic acid begins with (S)-3-Hydroxy-γ-butyrolactone. google.com This starting material can be synthesized from various sources, including the chemoenzymatic processing of L-malic acid. google.com The transformation involves the simultaneous ring-opening of the lactone and acylation of the hydroxyl group.

One documented method involves reacting (S)-3-hydroxy-γ-butyrolactone with a 30% solution of hydrogen bromide in acetic acid. google.com This one-step process effectively opens the lactone ring and introduces the bromide and acetate (B1210297) groups. An alternative, improved process involves a one-pot reaction where the lactone is first treated with acetic anhydride (B1165640) followed by a solution of hydrogen bromide in ethanol, leading to a clean reaction with a quantitative yield. google.com

The synthesis of the corresponding (R)-enantiomer, (R)-3-Acetoxy-4-bromobutanoic acid, follows the same chemical principles, starting from (R)-3-Hydroxy-γ-butyrolactone. nih.gov This precursor is also a known compound, available commercially and synthetically. sigmaaldrich.com The synthetic pathways described for the (S)-enantiomer are generally applicable to the (R)-enantiomer, allowing for the creation of the (R)-configured product by simply choosing the appropriate starting material. nih.govgoogle.com The process relies on the ring-opening of the (R)-lactone with a halide agent in the presence of an acylating agent. google.com

Optimized Reaction Pathways for Compound Formation

The formation of this compound hinges on the efficient cleavage of the ester bond within the γ-butyrolactone ring. This is typically achieved under acidic conditions, which facilitate the nucleophilic attack by both a bromide ion and an acetate source.

Ring-Opening Reactions of Lactones

The ring-opening of γ-butyrolactone analogues is a fundamental reaction in organic synthesis. In the context of producing this compound, the reaction is specifically designed to be a haloacylation. The process involves subjecting the 3-hydroxy-γ-butyrolactone starting material, whether in its (S), (R), or racemic form, to a ring-opening procedure using a haliding agent in the presence of an acylating agent. google.com This method has been shown to proceed cleanly and rapidly. google.com

Specific and optimized conditions have been reported for the synthesis of this compound. These methods provide high yields and a product that is readily purified. google.com

One established protocol involves heating (S)-3-hydroxy-γ-butyrolactone in a solution of 30% hydrogen bromide in acetic acid at 60°C for four hours. google.com This straightforward approach uses acetic acid as both the solvent and the acetylating agent.

An alternative and highly efficient method is a one-pot, two-stage process. In the first stage, the lactone is combined with acetic anhydride. Subsequently, a solution of hydrogen bromide in a lower alkanol, such as ethanol, is added. This mixture is heated to facilitate the reaction. This pathway is noted for proceeding faster and cleaner, providing the desired product in quantitative yield before subsequent workup steps. google.com

Research Findings on Synthetic Pathways

| Starting Material | Reagents | Solvent(s) | Temperature | Time | Key Outcome | Citation |

| (S)-3-Hydroxy-γ-butyrolactone | 30% Hydrogen Bromide in Acetic Acid | Acetic Acid | 60°C | 4 hours | Formation of (S)-EBHB* as an intermediate. | google.com |

| (S)-3-Hydroxy-γ-butyrolactone | 1. Acetic Anhydride2. 6N HBr in Ethanol | Ethyl Acetate, Ethanol | 50°C | 3 hours (step 1), 5 hours (step 2) | High-yield, clean reaction for the target compound. | google.com |

* (S)-EBHB refers to an ethyl ester intermediate formed in one of the described pathways. The primary product discussed in the patent is the acid.

Influence of Temperature and Reaction Duration on Yield

The yield of this compound is significantly impacted by both the reaction temperature and duration. Precise control of these parameters is essential to maximize product formation and minimize side reactions.

In a typical synthesis involving the bromination of a suitable precursor, the temperature is often maintained between 0°C and 25°C to prevent racemization and decomposition. For instance, in the synthesis of a related compound, ethyl (S)-3-(4-bromophenyl)butanoate, the reaction is actively heated to 30°C and stirred for 21 hours to ensure completion. orgsyn.org Another example involves the reaction of γ-butyrolactone with hydrogen bromide, where the temperature is generally held between 10°C and 100°C. chemicalbook.com In one specific procedure, the mixture is refluxed for 12 hours. chemicalbook.com

The duration of the reaction is also a critical factor. A reaction time of 21 hours at 30°C has been reported for the synthesis of an analogous bromo-compound. orgsyn.org In another synthesis, a reflux duration of 12 hours was employed. chemicalbook.com Lowering the reaction temperature, for example to -30°C, has been explored to improve selectivity, although this may necessitate longer reaction times. dtic.mil

The interplay between temperature and time is crucial. Higher temperatures can accelerate the reaction but may also lead to increased formation of impurities. Conversely, lower temperatures can enhance selectivity but require longer reaction periods to achieve a satisfactory yield. Optimization of both parameters is therefore a key aspect of developing an efficient synthesis.

Solvent Systems for Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency of the synthesis of this compound and its analogs. The solvent can influence reaction rates, regioselectivity, and the ease of product isolation.

Polar solvents are often employed in these synthetic routes. For the bromination of a chiral precursor, a polar solvent like dimethylformamide (DMF) is utilized. In a different synthesis, 1,4-dioxane (B91453) is used as the solvent for the reaction of (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate. orgsyn.org The use of aqueous systems is also documented, such as a reaction involving 48% aqueous hydrobromic acid. chemicalbook.com

The impact of the solvent system on regioselectivity has been demonstrated in the reaction of a di-anion with 1-bromo-3-methylbut-2-ene, where different solvent systems led to esterification, C-alkenylation, or O-alkenylation. elsevierpure.com The polarity of the solvent was found to be the determining factor in the regioselectivity of the alkenylation reactions. elsevierpure.com

For purification and work-up procedures, a variety of solvents are used. Diethyl ether is a common choice for extraction from aqueous solutions. chemicalbook.com Column chromatography often utilizes a mixture of ethyl acetate and hexane (B92381) to isolate the final product. chemicalbook.com Other solvents mentioned in related syntheses include methyl tert-butyl ether (MTBE), dichloromethane (B109758), and heptane. orgsyn.org The selection of an appropriate solvent system is therefore critical for both the reaction itself and the subsequent purification steps.

Stereoselective Synthesis and Enantiomeric Control

Achieving high enantiomeric purity is a primary goal in the synthesis of this compound, as the biological activity of its derivatives is often dependent on a specific stereoisomer.

Strategies for (S)-Enantiomer Production

The synthesis of the (S)-enantiomer of this compound typically starts from a chiral precursor. One common strategy involves the use of (S)-3-hydroxybutanoic acid derivatives. The synthesis of a related compound, (S)-3-(4-bromophenyl)butanoic acid, has been achieved on a large scale with high enantiomeric purity. orgsyn.org This synthesis utilizes a rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) serving as the chiral ligand. orgsyn.org

Enzymatic methods can also be employed to achieve high enantiomeric excess. For example, lipase-catalyzed acetylation can be used to enhance the enantiomeric purity to greater than 98%. Another approach involves the dynamic kinetic resolution of a β-ketoester, which has been used in the synthesis of a fluorinated β-lactam intermediate. researchgate.net

The following table summarizes a key step in a reported synthesis for an (S)-enantiomer analog:

| Reactants | Catalyst/Ligand | Solvent | Temperature | Product | Yield |

| (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-BINAP | 1,4-Dioxane, Water, Triethylamine (B128534) | 30 °C | (S)-Ethyl 3-(4-bromophenyl)butanoate | Not specified |

Table 1: Key reaction conditions for the synthesis of an (S)-enantiomer analog. orgsyn.org

Strategies for (R)-Enantiomer Production

The synthesis of the (R)-enantiomer can be achieved by employing the opposite enantiomer of the chiral catalyst or starting material used for the (S)-enantiomer. For instance, while the synthesis of (S)-3-(4-bromophenyl)butanoic acid uses (R)-BINAP as the chiral ligand, the use of (S)-BINAP would be expected to yield the (R)-product.

Another strategy involves starting from an inexpensive and readily available chiral material like L-(-)-malic acid. This has been demonstrated in the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for statins. sioc-journal.cn The process involves esterification, reduction, bromination, and cyanation steps to yield the desired (R)-enantiomer. sioc-journal.cn

Diastereoselective Approaches in Synthesis

In addition to enantioselectivity, diastereoselectivity is crucial when multiple stereocenters are present in the target molecule or its precursors. Diastereoselective approaches aim to control the relative configuration of these stereocenters.

One example is the diastereoselective synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones through a Staudinger [2+2]-cyclocondensation between acetoxyketene and epoxyimines. rsc.org This reaction proceeds with high diastereoselectivity, which is attributed to steric interactions exerted by the substituents on the β-lactam ring during the reaction. researchgate.net

Another approach involves the photocyclisation of enantiomerically pure α-heteroatom-substituted β-methyl butyrophenones, which yields cyclobutanols with excellent diastereoselectivities. eurekaselect.com The level of diastereoselectivity is influenced by the hydrogen-bonding activity of the α-substituent. eurekaselect.com Furthermore, cascade inter-intramolecular double Michael additions have been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org

The following table highlights a diastereoselective reaction:

| Reaction Type | Reactants | Key Feature | Outcome |

| Staudinger [2+2]-cyclocondensation | Acetoxyketene, Epoxyimines | Steric guidance | Highly diastereoselective formation of cis-β-lactams |

| Norrish-Yang Photocyclisation | α-heteroatom-substituted β-methyl butyrophenones | H-bonding of α-substituent | Excellent diastereoselectivity in cyclobutanol (B46151) formation |

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | - | Complete diastereoselectivity in cyclohexanone (B45756) formation |

Table 2: Examples of diastereoselective synthetic approaches. rsc.orgeurekaselect.combeilstein-journals.org

Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Scalable syntheses of chiral compounds related to this compound have been reported.

For example, a scalable synthesis of enantiopure bis-3,4-diazaphospholane ligands, which are used in asymmetric catalysis, has been developed on a 15-gram and 100-gram scale. researchgate.net This process was optimized to avoid chromatographic purification, a significant advantage for large-scale production. researchgate.net Similarly, a large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid has been described, highlighting the practical application of asymmetric catalysis on an industrial level. orgsyn.orgresearchgate.net

Process optimization often involves exploring different reagents, catalysts, and reaction conditions to improve yield and purity. For instance, in the synthesis of γ-linolenic acid, a concise and large-scale method was developed from 4-chlorobut-2-yn-1-ol. researchgate.net The development of a one-step preparation method for ethyl 4-bromobutyrate also represents a significant process optimization. google.com

Key considerations for scalable synthesis include:

Cost and availability of starting materials: Using inexpensive and readily available materials like L-(-)-malic acid is advantageous. sioc-journal.cn

Reaction safety: Exothermic reactions need to be carefully controlled, especially on a large scale.

Waste reduction: Developing "green" chemical processes with minimal byproducts is increasingly important. google.com

Ease of purification: Avoiding column chromatography by using crystallization or distillation for purification is highly desirable for industrial applications.

Considerations for Large-Scale Laboratory Production

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger-scale production (kilogram scale) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. A common synthetic route involves the bromination of a suitable precursor followed by acetylation.

A plausible precursor for this synthesis is 4-bromo-3-hydroxybutanoic acid or its esters. The large-scale production of a related starting material, 4-bromobutyric acid, has been achieved with high yields (96-98%) from γ-butyrolactone by reacting it with dry hydrogen bromide gas. google.com This method is noted for its simple process and suitability for large-scale production, as the product crystallizes upon cooling and can be isolated by filtration. google.com

For the subsequent steps, insights can be drawn from the large-scale synthesis of structurally similar compounds, such as (S)-3-(4-Bromophenyl)butanoic acid. orgsyn.org Key considerations for scaling up include:

Reaction Vessels and Equipment: Standard glass-lined or stainless steel reactors equipped with overhead stirrers, temperature probes, and addition funnels are suitable. The size of the reactor should accommodate the reaction volume, including solvents and reagents, with sufficient headspace.

Temperature Control: Reactions may have exothermic events, particularly during the addition of reagents. orgsyn.org Effective temperature control using heating mantles or cooling baths is crucial to prevent side reactions and ensure safety. For instance, in related syntheses, temperature increases have been observed upon the addition of reagents like triethylamine. orgsyn.org

Reagent Addition: The controlled addition of reagents using addition funnels or pumps is necessary to manage reaction rates and exotherms.

Work-up and Purification: On a larger scale, extraction and washing steps require appropriately sized separatory funnels or extraction vessels. Purification techniques like crystallization are often preferred over chromatography for large quantities due to ease of handling and reduced solvent consumption. orgsyn.org For example, a final product can be crystallized from a suitable solvent system like heptane, followed by decantation and drying under reduced pressure to yield a solid product. orgsyn.org The use of filtration through a plug of silica (B1680970) gel can be an effective method for removing solid impurities from a crude product solution. orgsyn.org

A hypothetical large-scale laboratory synthesis of this compound might proceed as follows, with representative parameters extrapolated from related procedures:

Table 1: Hypothetical Parameters for Large-Scale Laboratory Synthesis

| Parameter | Step 1: Bromination of 3-Hydroxybutanoic Acid Derivative | Step 2: Acetylation |

| Starting Material | Ethyl 3-hydroxybutanoate (1.0 kg) | Ethyl 4-bromo-3-hydroxybutanoate (from Step 1) |

| Reagent | N-Bromosuccinimide (NBS) | Acetic Anhydride |

| Solvent | Dichloromethane (10 L) | Dichloromethane (10 L) |

| Catalyst/Promoter | Radical Initiator (e.g., AIBN) | Pyridine (catalytic) |

| Reaction Temperature | 40-50 °C | 20-25 °C |

| Reaction Time | 4-6 hours | 2-3 hours |

| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |

| Purification | Crystallization from Heptane/Ethyl Acetate | Crystallization from Heptane/Ethyl Acetate |

| Expected Yield | 75-85% | 90-95% |

This table presents hypothetical data based on analogous chemical transformations and is for illustrative purposes.

Implementation of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves strategic choices of reagents, solvents, and catalysts to improve atom economy, reduce waste, and enhance safety.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The choice of reagents directly impacts the atom economy of a reaction. For instance, using elemental bromine (Br₂) for bromination has a higher atom economy than using N-bromosuccinimide (NBS), as a larger portion of the NBS molecule is waste (succinimide). wordpress.com However, Br₂ is highly toxic and hazardous to handle. wordpress.com Therefore, a trade-off between atom economy and safety is often necessary.

Safer Solvents and Reagents: The selection of solvents is another critical aspect. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Greener alternatives are continually being explored. mrforum.com For bromination reactions, the use of water or deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, has been reported as an environmentally benign medium. rsc.orgmdpi.com These solvents are often non-toxic, biodegradable, and can sometimes be recycled. rsc.org

For the acetylation step, acetic anhydride is commonly used. A greener alternative is isopropenyl acetate, which can be used in stoichiometric amounts under solvent-free conditions, reducing waste. nih.gov

Biocatalysis: Enzymatic transformations offer a powerful green alternative to traditional chemical methods. The synthesis of chiral intermediates for statins, which are structurally related to this compound, has been achieved through biocatalysis. For example, the enzymatic reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity has been demonstrated using engineered enzymes in E. coli. nih.gov This biocatalytic process is suitable for industrial production. nih.gov

Furthermore, lipase-catalyzed acetylation is a well-established green method. These reactions can often be performed under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing side products.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach | Green Approach |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) for safety, or enzymatic bromination. |

| Solvent | Dichloromethane, Chloroform | Water, Deep Eutectic Solvents, Supercritical CO₂, or solvent-free conditions. mrforum.comrsc.org |

| Acetylation Reagent | Excess Acetic Anhydride | Stoichiometric Isopropenyl Acetate. nih.gov |

| Catalysis | Stoichiometric acid or base catalysts | Biocatalysis (e.g., lipases, reductases), recyclable solid catalysts. nih.govacib.at |

| Waste | Significant solvent and reagent waste | Reduced waste through higher atom economy, solvent recycling, and biodegradable byproducts. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Advanced Transformations of 3 Acetoxy 4 Bromobutanoic Acid

Transformations Involving the Bromine Moiety

The primary reaction site for many transformations of 3-acetoxy-4-bromobutanoic acid is the carbon-bromine bond. The bromine atom is a good leaving group, making the C4 position susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the bromide ion. masterorganicchemistry.com This process typically follows an addition-elimination mechanism at the electrophilic carbon center where the bromine is attached. masterorganicchemistry.com

The structure of this compound allows for intramolecular nucleophilic substitution to form an epoxide ring. In the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate. However, the formation of 3,4-epoxybutyric acid more directly involves the hydroxyl group that results from the hydrolysis of the acetoxy moiety.

The synthesis of 3,4-epoxybutyric acid often proceeds from precursors like 3-hydroxy-γ-butyrolactone. arxiv.org In the case of this compound, the reaction would first involve the hydrolysis of the acetoxy group to yield 3-hydroxy-4-bromobutanoic acid. Subsequent treatment with a base facilitates an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom to displace the bromide and form the three-membered epoxide ring.

Table 1: Reaction Conditions for Epoxidation

| Precursor | Reagent | Product | Key Transformation |

|---|

The bromine atom can be readily displaced by various amine nucleophiles to form 4-amino derivatives. The reactivity and outcome can depend on the structure and basicity of the amine used.

Primary and Secondary Amines (e.g., Methylamine, Diisopropylamine): These amines can act as effective nucleophiles, directly substituting the bromine to form a new carbon-nitrogen bond. researchgate.net This results in the corresponding 4-(alkylamino)-3-acetoxybutanoic acids. The reaction is a standard nucleophilic substitution.

Tertiary Amines (e.g., Triethylamine): While triethylamine (B128534) is often used as a non-nucleophilic base, under certain conditions, it can act as a nucleophile in substitution reactions with alkyl halides. mdpi.com However, its primary role in reactions involving this compound is more likely to be as a base to facilitate other reactions, such as elimination or deprotonation of the carboxylic acid. Its bulky nature hinders its nucleophilicity compared to primary or secondary amines.

Bulky Primary Amines (e.g., t-Butylamine): Steric hindrance from the bulky t-butyl group can slow the rate of nucleophilic substitution. Under harsh conditions or with strong bases, elimination reactions to form an alkene may compete with substitution.

Table 2: Nucleophilic Substitution with Amines

| Amine Nucleophile | Product Type | Potential Side Reactions |

|---|---|---|

| Methylamine | 3-Acetoxy-4-(methylamino)butanoic acid | - |

| Diisopropylamine | 3-Acetoxy-4-(diisopropylamino)butanoic acid | Elimination (minor) |

| Triethylamine | Quaternary ammonium (B1175870) salt (minor) | Primarily acts as a base |

As a carboxylic acid, this compound readily reacts with inorganic and organic bases to form the corresponding carboxylate salts. nih.gov This is a standard acid-base neutralization reaction. It is important to note that strong aqueous bases like NaOH and KOH can also promote hydrolysis of the acetoxy group and substitution of the bromine, so conditions must be controlled if only salt formation is desired. wikipedia.org

Table 3: Salt Formation Reactions

| Base | Salt Product |

|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Sodium 3-acetoxy-4-bromobutanoate |

| Potassium Hydroxide (KOH) | Potassium 3-acetoxy-4-bromobutanoate |

Potential for Halogen Exchange Reactions (Academic context of C-Br bond reactivity)

In an academic context, the carbon-bromine bond in this compound has the potential to undergo halogen-metal exchange reactions. These reactions, typically carried out at very low temperatures (e.g., -100 °C) using organolithium reagents like n-butyllithium or t-butyllithium, can replace the bromine atom with a metal (usually lithium). tcnj.edu This creates a highly reactive organometallic intermediate. tcnj.edu This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position. However, the presence of other electrophilic sites in the molecule, such as the carboxylic acid and the ester, presents a significant challenge, as the organolithium reagent could react with these groups instead. tcnj.edu Therefore, such a transformation would likely require protection of the other functional groups.

Transformations Involving the Acetoxy Group

The acetoxy group is an ester functionality that can be readily transformed, most commonly through hydrolysis. wikipedia.org In many synthetic routes, the acetoxy group functions as a protecting group for a hydroxyl (alcohol) functionality. wikipedia.org

The hydrolysis, or deprotection, of the acetoxy group regenerates the alcohol, yielding 3-hydroxy-4-bromobutanoic acid. This transformation can be achieved under either acidic or basic aqueous conditions. wikipedia.org

Basic Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, will hydrolyze the ester. masterorganicchemistry.com The mechanism involves nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is typically irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate. masterorganicchemistry.com

Acidic Hydrolysis: Heating the compound in the presence of an aqueous acid (pH < 2) can also effect hydrolysis. wikipedia.org This reaction is an equilibrium process and is the reverse of Fischer esterification.

These hydrolysis reactions are fundamental in modifying the structure and reactivity of the molecule, for instance, by unmasking the hydroxyl group to enable subsequent reactions like the intramolecular cyclization to form an epoxide mentioned previously.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Epoxybutyric Acid |

| 3-hydroxy-4-bromobutanoic acid |

| 3-hydroxy-γ-butyrolactone |

| Methylamine |

| Diisopropylamine |

| Triethylamine |

| t-Butylamine |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Calcium Hydroxide |

| Sodium 3-acetoxy-4-bromobutanoate |

| Potassium 3-acetoxy-4-bromobutanoate |

| Calcium 3-acetoxy-4-bromobutanoate |

| n-butyllithium |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid moiety is a primary site for transformations such as esterification and decarboxylation.

The carboxylic acid group of this compound can be readily converted into a wide variety of esters.

Fischer Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to achieve high yields, the alcohol is often used as the solvent or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-acetoxy-4-bromobutanoate.

Other Esterification Methods: Modern organic synthesis offers a plethora of reagents for esterification under milder conditions. Peptide coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be used to form esters from carboxylic acids and alcohols, including phenols and tertiary alcohols. organic-chemistry.org Additionally, catalysts like cobalt(II) chloride can facilitate the acetylation of alcohols with carboxylic acids. organic-chemistry.org

| Esterification Method | Reagents | Example Product with Methanol | Reference |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl 3-acetoxy-4-bromobutanoate | masterorganicchemistry.commasterorganicchemistry.com |

| TBTU Coupling | Methanol, TBTU, Organic Base | Methyl 3-acetoxy-4-bromobutanoate | organic-chemistry.org |

| COMU Coupling | Methanol, COMU, Organic Base | Methyl 3-acetoxy-4-bromobutanoate | organic-chemistry.org |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from simple aliphatic carboxylic acids typically requires harsh conditions. However, various methods have been developed for decarboxylative transformations.

A notable advanced method is photocatalytic decarboxylative C-O bond formation. nih.gov In this process, a carboxylic acid can be converted into an acetoxylated product. Mechanistic studies suggest that the reaction proceeds through the oxidation of the carboxylate to form a carboxyl radical, which then undergoes rapid decarboxylation to yield an alkyl radical. nih.gov This radical can then be trapped, for instance, through oxidation by a copper(II) species like Cu(OAc)₂, leading to the formation of a new C-O bond. nih.gov While this specific reaction introduces an acetoxy group, similar principles apply to other decarboxylative couplings.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Tetrahedral Intermediate in Esterification: The mechanism of Fischer esterification is well-established and proceeds through a key tetrahedral intermediate. masterorganicchemistry.comyoutube.com After the initial protonation of the carboxylic acid's carbonyl oxygen, the alcohol acts as a nucleophile, attacking the carbonyl carbon. youtube.com This addition step results in a tetrahedral intermediate with four different groups attached to the former carbonyl carbon. youtube.com This intermediate then undergoes a series of proton transfers and subsequent elimination of a water molecule to form the final ester product. masterorganicchemistry.comyoutube.com

Neighboring Group Participation and Ion-Pair Intermediates: In reactions involving the displacement of the bromide at the C4 position, the adjacent acetoxy group at C3 can play a crucial role through neighboring group participation. A related study on the thermal decomposition of 4-bromobutyric acid suggested a mechanism where the hydroxyl oxygen of the carboxylic acid assists in the departure of the bromide ion. researchgate.net This assistance leads to the formation of an intimate ion-pair intermediate. researchgate.net By analogy, in reactions of this compound, the carbonyl oxygen of the acetoxy group could participate, forming a cyclic acyloxonium ion intermediate. This type of intermediate is common for β-substituted leaving groups and can influence the stereochemical outcome of substitution reactions.

Kinetic Studies of Reaction Rates and Orders

Detailed kinetic studies quantifying the reaction rates and determining the reaction orders for transformations involving this compound are not extensively documented in publicly accessible literature. The reactivity of this compound is primarily characterized by the interplay of its three functional groups: the carboxylic acid, the acetoxy group, and the primary alkyl bromide.

The primary bromide at the C4 position is the most reactive site for nucleophilic substitution. The rate of these reactions would be expected to follow the general principles of SN2 reactions. Factors influencing the reaction rate would include:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, some sources suggest that temperatures above 100°C may lead to partial racemization, indicating the potential for competing reaction pathways.

Without specific experimental data, a quantitative discussion of reaction rates and orders remains speculative. However, a hypothetical rate law for a substitution reaction with a nucleophile (Nu-) would likely be:

Rate = k[this compound][Nu-]

This second-order rate law is characteristic of SN2 reactions. Experimental determination of the rate constant, k, under various conditions would be necessary to fully characterize the kinetics.

Table 1: Factors Influencing the Rate of Nucleophilic Substitution of this compound

| Factor | Effect on Reaction Rate | Rationale |

| Concentration of Substrate | Increase | Higher probability of collision with the nucleophile. |

| Concentration of Nucleophile | Increase | Higher probability of collision with the substrate. |

| Strength of Nucleophile | Increase | More electron-rich and less sterically hindered nucleophiles react faster. |

| Solvent Polarity | Varies (Polar Aprotic Favored) | Polar aprotic solvents stabilize the transition state of SN2 reactions. |

| Temperature | Increase | Provides molecules with sufficient activation energy to react. |

Stereochemical Outcomes and Pathway Analysis (e.g., Inversion of Configuration)

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when using a specific enantiomer such as (3S)-3-acetoxy-4-bromobutanoic acid as a starting material for chiral molecules.

The primary reaction pathway for the substitution of the bromine atom is the SN2 mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the carbon atom being attacked if it is a stereocenter. However, in this compound, the bromine is attached to a primary carbon (C4), which is not a stereocenter. The stereocenter is at the C3 position, bearing the acetoxy group.

While the reaction at C4 does not directly involve the C3 stereocenter, the stereochemical integrity of C3 is crucial. The reaction proceeds with the nucleophile attacking the C4 carbon, displacing the bromide ion. This typically occurs with retention of the configuration at the adjacent C3 stereocenter.

Pathway Analysis:

Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, which is bonded to the electronegative bromine atom.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond to C4 and the C-Br bond is breaking.

Product Formation: The bromide ion is expelled as a leaving group, and the nucleophile is now bonded to C4.

For example, in the synthesis of chiral γ-amino acids, (3S)-3-acetoxy-4-bromobutanoic acid can be reacted with a nitrogen nucleophile, such as azide (B81097) (N3-). The azide ion would displace the bromide at C4. The subsequent reduction of the azide and hydrolysis of the acetoxy and ester groups would yield a chiral γ-amino acid. Throughout the initial substitution step, the (S) configuration at the C3 position is expected to be maintained.

However, it is important to consider potential side reactions that could affect the stereochemical purity. Under certain conditions, such as high temperatures, there is a risk of partial racemization. This could potentially occur through mechanisms that involve the neighboring acetoxy group, possibly leading to the formation of a cyclic intermediate that could be opened by the nucleophile at either C3 or C4, potentially affecting the stereochemistry at C3.

Table 2: Expected Stereochemical Outcome for SN2 Substitution at C4 of (3S)-3-acetoxy-4-bromobutanoic Acid

| Reactant | Nucleophile | Product at C4 | Configuration at C3 |

| (3S)-3-acetoxy-4-bromobutanoic acid | Nu- | -CH2-Nu | (S) - Retention |

This retention of configuration at the adjacent stereocenter is a key feature that makes this compound a valuable chiral building block in organic synthesis.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

The inherent chirality of 3-Acetoxy-4-bromobutanoic acid is a key feature that has been exploited in numerous synthetic strategies. The defined stereochemistry at the C3 carbon provides a foundation for the construction of enantiomerically pure target molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds.

Construction of Chiral Heterocyclic Compounds (e.g., Pyrrolidinones, Pyrrolidines)

The bifunctional nature of this compound, with its electrophilic carbon bearing the bromine atom and the carboxylic acid group, makes it a suitable precursor for the synthesis of various heterocyclic systems. While direct synthesis of pyrrolidinones and pyrrolidines from this specific starting material is a topic of ongoing research, the general synthetic pathway is well-established with analogous compounds.

The synthesis of chiral pyrrolidines, for instance, can be envisioned through a multi-step sequence. Initially, the bromine atom can undergo nucleophilic substitution with an amine, leading to the formation of a 4-amino-3-acetoxybutanoic acid derivative. Subsequent intramolecular cyclization, often facilitated by the activation of the carboxylic acid group, would then yield the desired chiral pyrrolidinone. The stereochemistry of the final product is directly influenced by the stereocenter of the starting material.

Recent studies have highlighted stereodivergent methods for synthesizing chiral C4-ester-quaternary pyrrolidines through [3 + 2] cycloaddition reactions, achieving high diastereoselectivities and enantioselectivities. organic-chemistry.org While not directly employing this compound, these advanced catalytic systems demonstrate the importance of chiral precursors in accessing complex pyrrolidine (B122466) scaffolds. organic-chemistry.org The development of new synthetic routes utilizing organocatalysis has also expanded the toolbox for creating novel chiral pyrrolidines. researchgate.net

Precursor in the Asymmetric Synthesis of Complex Molecules (e.g., L-Carnitine)

The synthesis of L-Carnitine, a vital molecule involved in fatty acid metabolism, represents a significant application for chiral C4 building blocks. While various synthetic routes to L-Carnitine have been developed, those starting from chiral precursors are often favored to ensure the desired enantiomeric purity.

A plausible synthetic pathway to L-Carnitine from (S)-3-Acetoxy-4-bromobutanoic acid would involve the reaction of the bromo-substituted carbon with trimethylamine. This nucleophilic substitution reaction would introduce the quaternary ammonium (B1175870) group characteristic of L-Carnitine. Subsequent hydrolysis of the acetoxy group would then yield the final (R)-3-hydroxy-4-(trimethylammonio)butanoate, which is L-Carnitine. The stereochemistry of the final product would be dictated by the starting material. It is important to note that many industrial syntheses of L-Carnitine currently utilize precursors like (S)-3-hydroxy-γ-butyrolactone.

Enantioselective Synthesis Strategies Utilizing its Chiral Centers

The chiral center at the C3 position of this compound is a powerful tool for directing the stereochemical outcome of a reaction. This is particularly evident in enantioselective synthesis strategies where the existing stereocenter influences the formation of new stereocenters.

One common strategy involves the use of the chiral precursor in reactions where the stereochemistry at C3 dictates the facial selectivity of an incoming reagent. For example, in the reduction of a ketone or the addition of a nucleophile to a nearby functional group, the existing chiral center can block one face of the molecule, leading to a preferred stereochemical outcome.

Furthermore, the compound can be utilized in dynamic kinetic resolution processes. In such a process, a racemic mixture of a related compound could be subjected to a reaction in the presence of a chiral catalyst, with one enantiomer reacting faster than the other. The inherent chirality of this compound makes it a valuable starting point for the synthesis of substrates for such resolutions.

Synthesis of Analogues and Chemically Modified Derivatives

The functional groups present in this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues and novel compounds with potentially unique properties.

Tailoring of the Butanoic Acid Chain

The butanoic acid chain of the molecule can be modified to create analogues with different chain lengths or substitutions. Standard organic chemistry transformations can be employed for this purpose. For instance, the carboxylic acid group can be reduced to an alcohol, which can then be further functionalized.

Chain extension can be achieved through various methods, such as the Arndt-Eistert homologation, which would add a methylene (B1212753) group to the chain. Alternatively, the carboxylic acid could be converted to an alpha-halo ester, which can then participate in chain-extension reactions with suitable nucleophiles.

Derivatization at Acetoxy and Bromo Positions for Novel Compounds

The acetoxy and bromo groups are prime targets for derivatization, leading to a wide array of new chemical entities.

Derivatization at the Bromo Position: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups at the C4 position.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (NH₃) | Amino (-NH₂) |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol (-SH) |

| Azide (B81097) | Sodium azide (NaN₃) | Azido (-N₃) |

| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxyl (-OH) |

Derivatization at the Acetoxy Position: The acetoxy group can be hydrolyzed under acidic or basic conditions to reveal a secondary alcohol. This hydroxyl group can then be further functionalized. For example, it can be oxidized to a ketone, or it can be etherified or esterified with a wide range of groups to modulate the compound's properties, such as its lipophilicity or steric bulk.

| Reaction | Reagents | Resulting Functional Group |

| Hydrolysis | HCl or NaOH | Hydroxyl (-OH) |

| Oxidation (of resulting -OH) | PCC or Swern oxidation | Ketone |

| Etherification (of resulting -OH) | Alkyl halide, base | Ether (-OR) |

| Esterification (of resulting -OH) | Acyl chloride, pyridine | Ester (-OCOR) |

These derivatization strategies significantly expand the chemical space accessible from this compound, paving the way for the discovery of new compounds with tailored properties for various applications in organic synthesis and medicinal chemistry.

Contribution to Method Development in Contemporary Organic Chemistry

Development of Novel Reaction Methodologies and Catalysis

While this compound is a recognized chiral building block, its direct role in the development of entirely new reaction methodologies or catalytic systems is not extensively documented in publicly available research. Its utility appears to be more pronounced as a versatile starting material for the synthesis of specific, high-value chemical entities rather than as a platform for the discovery of novel catalytic transformations. Future research may yet uncover its potential in this area, but current literature primarily emphasizes its application in established synthetic pathways.

Strategies for Efficient Functional Group Interconversions

The true synthetic power of this compound lies in the diverse reactivity of its functional groups—a carboxylic acid, an acetate (B1210297) ester, and a primary bromide. This arrangement allows for a range of selective transformations, enabling chemists to convert the initial functionalities into a variety of other useful groups. These interconversions are pivotal for the construction of more complex molecular architectures.

A notable example of this is the strategic use of the (S)-enantiomer of this compound in the synthesis of substituted pyrrolidinones, which are important structural motifs in medicinal chemistry. In a key transformation, the methyl ester of (S)-3-acetoxy-4-bromobutanoic acid is treated with an amine, such as methylamine. acs.org This reaction initiates a cascade of events involving the initial amidation of the ester, followed by an intramolecular nucleophilic substitution where the newly formed amide nitrogen displaces the bromide. This process efficiently constructs the five-membered lactam ring. Subsequent hydrolysis of the acetate group under the reaction conditions leads to the formation of (S)-4-hydroxy-N-methyl-2-pyrrolidinone. acs.org

This product can be further elaborated. For instance, the resulting hydroxyl group can be reduced, demonstrating another functional group interconversion. The use of a reducing agent like diborane (B8814927) can convert the hydroxylated lactam into (S)-3-hydroxy-N-methylpyrrolidine, showcasing the versatility of the intermediates derived from this compound. acs.org

These transformations highlight a sophisticated strategy for functional group interconversion where the inherent functionalities of the starting material are leveraged to create new cyclic structures with altered and useful functional groups.

Table 1: Key Functional Group Interconversions of (S)-3-Acetoxy-4-bromobutanoic Acid Derivatives

| Starting Material | Reagent(s) | Key Transformation(s) | Product | Ref |

| Methyl ester of (S)-3-acetoxy-4-bromobutanoic acid | Methylamine | Amidation, Intramolecular cyclization, Acetate hydrolysis | (S)-4-hydroxy-N-methyl-2-pyrrolidinone | acs.org |

| (S)-4-hydroxy-N-methyl-2-pyrrolidinone | Diborane | Reduction of hydroxyl group | (S)-3-hydroxy-N-methylpyrrolidine | acs.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of 3-Acetoxy-4-bromobutanoic acid. Through various NMR experiments, researchers can probe the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the acetyl group, the methylene (B1212753) group, the methine proton, and the bromomethyl group are expected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 2.7 - 2.9 | Doublet of doublets | ~ 16, ~6 |

| H3 | 5.3 - 5.5 | Multiplet | - |

| H4 | 3.6 - 3.8 | Doublet of doublets | ~ 10, ~4 |

| Acetyl CH₃ | ~ 2.1 | Singlet | - |

| Carboxyl OH | 10 - 12 | Broad singlet | - |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. The carbonyl carbons of the carboxylic acid and the ester group are expected to resonate at the lowest field (downfield). The carbon atom attached to the bromine (C4) and the carbon bearing the acetoxy group (C3) will also be significantly deshielded. The methylene carbon (C2) and the methyl carbon of the acetyl group will appear at higher fields (upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 170 - 175 |

| C2 (CH₂) | 38 - 42 |

| C3 (CH) | 68 - 72 |

| C4 (CH₂Br) | 33 - 37 |

| Acetyl C=O | 169 - 171 |

| Acetyl CH₃ | 20 - 22 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques for Complex Structures

For complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the H2, H3, and H4 protons in the butanoic acid chain. Cross-peaks in the COSY spectrum would link protons that are on adjacent carbon atoms.

An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is instrumental in definitively assigning the ¹H and ¹³C signals, ensuring the correct structural elucidation of this compound.

Quantitative NMR for Reaction Monitoring and Conversion Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used. researchgate.net In the context of this compound, qNMR can be employed to monitor the progress of its synthesis, for example, by tracking the disappearance of starting material signals and the appearance of product signals. nih.govsamipubco.com

By integrating the signals of known protons in both the analyte and a standard of known concentration, the precise amount of this compound in a sample can be calculated. This is particularly useful for determining reaction yields and conversion rates with high accuracy. nih.govlibretexts.org

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of this compound and confirming its identity in complex mixtures.

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, and the eluting components are then introduced into the mass spectrometer. For a halogenated organic acid like this compound, reversed-phase chromatography is often employed. chromforum.org The mass spectrometer would be expected to detect the molecular ion or a protonated/deprotonated version of the molecule, confirming its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for determining the purity of "this compound" and for separating its enantiomeric forms. These techniques are crucial for quality control and for studying the stereospecific properties of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of "this compound." A reversed-phase HPLC method is typically developed to separate the main compound from any starting materials, by-products, or degradation products.

The analysis is commonly performed using a C18 column. The mobile phase composition, a mixture of water with an acidifier (like phosphoric or formic acid) and an organic solvent (like acetonitrile), is optimized to achieve a good peak shape and retention time. sielc.com Purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks, typically detected using an ultraviolet (UV) detector. The carboxylic acid and acetoxy chromophores allow for detection at low wavelengths, generally around 210 nm.

Table 2: General HPLC Conditions for Purity Assessment

| Parameter | Value/Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile and 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. nih.gov Chiral chromatography is the most effective technique for this purpose. americanlaboratory.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanlaboratory.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. nih.govmdpi.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes. For related brominated acids, mobile phases consisting of n-hexane and an alcohol modifier like 2-propanol, sometimes with a small amount of an acidic additive, have been used successfully. americanlaboratory.com The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based, Chiralpak AD-H) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 210-220 nm |

| Temperature | 25 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique used to identify the functional groups present in a molecule. For "this compound," the IR spectrum provides definitive evidence for its structural features by showing characteristic absorption bands.

The spectrum is expected to display several key peaks:

Carboxylic Acid O-H Stretch: A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org

C-H Stretch: Absorptions between 3000-2850 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkane backbone. openstax.org

Carbonyl (C=O) Stretches: Two distinct C=O stretching bands are expected. The ester carbonyl (from the acetoxy group) typically appears at a higher wavenumber, around 1750-1735 cm⁻¹. libretexts.org The carboxylic acid carbonyl stretch is found at a slightly lower wavenumber, typically around 1725-1700 cm⁻¹, and is often broadened by hydrogen bonding. libretexts.org

C-O Stretches: The spectrum will show C-O stretching vibrations in the 1300-1100 cm⁻¹ region, associated with both the ester and carboxylic acid groups. libretexts.orglibretexts.org

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 650-550 cm⁻¹.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretch |

| Alkyl C-H | 3000 - 2850 | Stretch |

| Ester C=O | 1750 - 1735 | Stretch |

| Carboxylic Acid C=O | 1725 - 1700 | Stretch |

| Ester/Carboxylic Acid C-O | 1300 - 1100 | Stretch |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol (B129727) |

| n-Hexane |

| Phosphoric Acid |

| 2-Propanol |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Acetoxy-4-bromobutanoic acid. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to investigate its molecular structure, stability, and electronic properties. researchgate.net

For instance, a conformational analysis would identify the most stable three-dimensional arrangements of the atoms. This involves rotating the single bonds within the molecule, particularly around the C2-C3 and C3-C4 bonds, to map the potential energy surface. The presence of the acetoxy and bromine substituents, along with the carboxylic acid group, would lead to a complex interplay of steric and electronic effects that dictate the preferred conformations. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's chemical behavior. rsc.org A lower HOMO-LUMO energy gap generally suggests higher reactivity. rsc.org These calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding its reaction mechanisms.

Table 1: Illustrative Reactivity Descriptors for a Substituted Butanoic Acid (Note: This data is illustrative and not specific to this compound)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. rsc.org |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can map out the entire energy profile of a chemical reaction involving this compound. This is particularly valuable for understanding reaction mechanisms, such as its potential decomposition or its role in a synthetic pathway. For example, in a study of the related 4-bromobutyric acid, DFT calculations were used to investigate its gas-phase thermal decomposition to form butyrolactone and hydrogen bromide. researchgate.netresearchgate.net

A similar approach for this compound would involve identifying the reactant(s), product(s), and any intermediates. Computational methods would then be used to locate the transition state—the highest energy point along the reaction coordinate. youtube.com The energy of this transition state determines the activation energy of the reaction, which is a key factor in its rate. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Analysis of the transition state geometry provides crucial details about the reaction mechanism. For instance, it can reveal whether bond breaking and bond formation occur in a concerted (simultaneous) or stepwise manner. researchgate.net Bond order analysis at the reactant, transition state, and product geometries can quantify the progress of bond cleavage and formation throughout the reaction. researchgate.net

Table 2: Illustrative Calculated Activation Parameters for a Hypothetical Reaction (Note: This data is illustrative and not specific to this compound)

| Computational Method | Activation Energy (kJ/mol) | Reaction Rate Constant (s⁻¹) |

|---|---|---|

| B3LYP/6-31G(d) | 120.5 | 1.2 x 10⁻⁴ |

| MP2/6-311+G(d,p) | 115.2 | 3.5 x 10⁻⁴ |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could generate its expected infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational frequency calculations, typically performed using DFT methods, can predict the positions and intensities of bands in the IR and Raman spectra. researchgate.net These calculated frequencies correspond to specific molecular vibrations, such as the stretching of the C=O bond in the carboxylic acid and ester groups, the C-Br stretch, and various bending modes. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral features can be made.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the chemical shifts of the ¹H and ¹³C nuclei in the NMR spectrum. researchgate.net These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment. A strong correlation between the calculated and experimental NMR spectra would provide robust evidence for the determined molecular conformation in solution.

Molecular Dynamics Simulations in Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. nih.govresearchgate.netmdpi.comnih.gov In an MD simulation, the motion of every atom in the molecule is calculated over a series of very small time steps, governed by a chosen force field.

For this compound, an MD simulation would reveal how the molecule explores its conformational space. It would show the transitions between different low-energy conformers and the timescales on which these changes occur. This is particularly important for understanding the flexibility of the molecule and how its shape might adapt in different environments, such as in a solvent or when interacting with another molecule. nih.gov

The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution functions to understand the solvation structure around the molecule. nih.gov These simulations offer a powerful complement to the static picture provided by quantum chemical calculations, giving a more complete understanding of the molecule's behavior in a realistic setting.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromobutyric acid |

| Butyrolactone |

Q & A

Basic Question: What are the optimal synthetic routes for preparing high-purity 3-Acetoxy-4-bromobutanoic acid?

Methodological Answer:

The synthesis of this compound typically involves bromination and acetylation of precursor molecules. Key steps include:

- Bromination : Introducing bromine at the C4 position of a butanoic acid derivative under controlled conditions (e.g., using HBr or Br₂ in acetic acid).

- Acetylation : Protecting the hydroxyl group at C3 via acetylation (e.g., using acetic anhydride or acetyl chloride).

High purity (>95%) is achieved through repeated crystallization or column chromatography, as noted in rare chemical catalogs . For enantiomerically pure (S)-3-Acetoxy-4-bromobutanoic acid, asymmetric catalysis or chiral resolution methods are recommended .

Advanced Question: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The (S)-enantiomer exhibits distinct reactivity due to steric and electronic effects. For example:

- Steric Hindrance : The acetoxy group at C3 may hinder nucleophilic attack at C4 in bulky solvents like THF.

- Electronic Effects : The bromine atom’s electronegativity directs nucleophiles to the β-carbon, but stereochemistry modulates reaction pathways.

Experimental validation involves comparing reaction rates and product distributions between enantiomers using chiral HPLC or polarimetry . Computational modeling (e.g., DFT) can further elucidate transition-state geometries.

Data Contradiction Analysis: How can researchers resolve discrepancies in reported reaction yields when using this compound as an intermediate?

Methodological Answer:

Conflicting yields often arise from variations in reaction conditions or analytical methods. To address this:

Control Variables : Standardize solvent purity, temperature, and catalyst loading (e.g., Pd/C for hydrogenolysis).

Analytical Validation : Use quantitative NMR or LC-MS to verify product ratios and side reactions.

Temporal Analysis : Monitor reaction progress over time to identify kinetic vs. thermodynamic control, as temporal effects significantly impact yields .

Cross-Study Comparison : Replicate protocols from literature and adjust parameters systematically to isolate contributing factors.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetoxy group) and ~650 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 225.04 (M⁺) and fragments at m/z 167 (loss of Br) and 124 (loss of acetyl group) .

Advanced Question: How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

pH-Dependent Hydrolysis : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at 260 nm (bromine release) or HPLC to quantify hydrolysis products.

Mechanistic Insight : Compare pseudo-first-order rate constants (kₒbₛ) to determine acid/base-catalyzed pathways.

Activation Energy : Perform Arrhenius analysis at multiple temperatures (e.g., 20–40°C) to calculate ΔH‡ and ΔS‡ .

Safety and Handling: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Collect all residues in halogenated waste containers for incineration, as brominated compounds are environmentally persistent .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Question: What strategies can optimize the enantiomeric excess (ee) of (S)-3-Acetoxy-4-bromobutanoic acid in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP or Jacobsen catalysts to induce asymmetry during bromination.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Co-crystallize with a chiral resolving agent (e.g., cinchona alkaloids) to enhance ee >99% .

- Analytical Validation : Monitor ee via chiral GC or HPLC with a cellulose-based column .

Data Interpretation: How should researchers address conflicting reports on the biological activity of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers.

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., acetoxy vs. hydroxyl groups) on bioactivity using molecular docking or QSAR models.

- Reproducibility Checks : Validate assays in independent labs with standardized protocols (e.g., MIC for antimicrobial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.